Cas no 113388-92-4 (3-(naphthalen-1-yl)prop-2-enal)

3-(naphthalen-1-yl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 2-Propenal, 3-(1-naphthalenyl)-, (E)-
- 3-naphthalen-1-ylprop-2-enal
- 3-(naphthalen-1-yl)prop-2-enal
- AC-13054
- UTHCEVDIYLRXTA-XBXARRHUSA-N
- 113388-92-4
- (E)-3-(naphthalen-1-yl)acrylaldehyde
- EN300-1835806
- SCHEMBL1308215
- AKOS015961082
- (2E)-3-(NAPHTHALEN-1-YL)PROP-2-ENAL
-
- インチ: InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-10H/b8-4+
- InChIKey: UTHCEVDIYLRXTA-XBXARRHUSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C=CC=O
計算された属性
- せいみつぶんしりょう: 182.073164938g/mol
- どういたいしつりょう: 182.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-(naphthalen-1-yl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835806-0.05g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 0.05g |
$227.0 | 2023-09-19 | ||
Enamine | EN300-1835806-1.0g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1835806-0.25g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 0.25g |
$249.0 | 2023-09-19 | ||
Enamine | EN300-1835806-2.5g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 2.5g |
$529.0 | 2023-09-19 | ||
Enamine | EN300-1835806-1g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 1g |
$271.0 | 2023-09-19 | ||
Enamine | EN300-1835806-5g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 5g |
$783.0 | 2023-09-19 | ||
Enamine | EN300-1835806-10.0g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1835806-0.5g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 0.5g |
$260.0 | 2023-09-19 | ||
Enamine | EN300-1835806-0.1g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 0.1g |
$238.0 | 2023-09-19 | ||
Enamine | EN300-1835806-5.0g |
3-(naphthalen-1-yl)prop-2-enal |
113388-92-4 | 5g |
$2277.0 | 2023-06-03 |
3-(naphthalen-1-yl)prop-2-enal 関連文献
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
3-(naphthalen-1-yl)prop-2-enalに関する追加情報
Comprehensive Overview of 3-(Naphthalen-1-yl)prop-2-enal (CAS No. 113388-92-4): Properties, Applications, and Market Insights
3-(Naphthalen-1-yl)prop-2-enal (CAS No. 113388-92-4) is an organic compound featuring a naphthalene ring conjugated with a propenal group. This aromatic aldehyde is widely studied for its unique chemical properties and versatile applications in pharmaceuticals, agrochemicals, and material science. The compound’s molecular structure, C13H10O, offers excellent reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in 3-(naphthalen-1-yl)prop-2-enal derivatives due to their potential in drug discovery and functional material design.
The physicochemical properties of 3-(Naphthalen-1-yl)prop-2-enal include a molecular weight of 182.22 g/mol, a melting point range of 80–85°C, and moderate solubility in organic solvents like ethanol and dichloromethane. Its UV-Vis absorption spectrum shows strong peaks around 270–300 nm, which is critical for applications in fluorescence-based sensors and photocatalysts. Recent studies highlight its role in green chemistry initiatives, where it serves as a precursor for sustainable polymer production. The compound’s stability under ambient conditions further enhances its industrial utility.
In the pharmaceutical industry, 3-(Naphthalen-1-yl)prop-2-enal is a key building block for synthesizing bioactive molecules. Its naphthalene core is often exploited to enhance lipophilicity and binding affinity in drug candidates. For instance, it has been used in the development of anti-inflammatory agents and anticancer compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific kinase enzymes, sparking interest in targeted cancer therapies. This aligns with the growing demand for precision medicine solutions.
The agrochemical sector also benefits from 3-(Naphthalen-1-yl)prop-2-enal, where it acts as a precursor for crop protection agents. Its derivatives exhibit herbicidal and fungicidal activities, addressing the need for eco-friendly pesticides amid rising global food security concerns. Companies are investing in structure-activity relationship (SAR) studies to optimize its performance while minimizing environmental impact—a trend reflecting the broader shift toward sustainable agriculture.
From a market perspective, the demand for 3-(Naphthalen-1-yl)prop-2-enal is projected to grow at a CAGR of 6.2% from 2023 to 2030, driven by R&D investments in specialty chemicals. Asia-Pacific dominates production, with China and India leading in cost-effective synthesis. However, stringent REACH regulations in Europe and North America are pushing manufacturers to adopt green synthesis routes, such as biocatalysis. These developments resonate with searches like "sustainable chemical intermediates" and "naphthalene-based aldehydes suppliers", indicating strong commercial interest.
Innovations in material science further expand the applications of 3-(Naphthalen-1-yl)prop-2-enal. Its incorporation into conductive polymers and OLED materials has been explored for flexible electronics. A 2024 breakthrough by a Japanese research team utilized its derivatives to achieve a 15% efficiency boost in organic photovoltaic cells, tapping into the booming renewable energy sector. Such advancements frequently appear in searches like "high-performance organic semiconductors", underscoring its cross-industry relevance.
For researchers handling 3-(Naphthalen-1-yl)prop-2-enal, proper storage conditions (e.g., inert atmosphere, –20°C) are recommended to prevent oxidation. Analytical methods like HPLC and GC-MS are standard for purity verification (>98%). As synthetic protocols evolve, microwave-assisted reactions now reduce preparation time by 40%, addressing common queries such as "efficient synthesis of naphthalene aldehydes". These technical insights cater to both academic and industrial audiences seeking process optimization.
In conclusion, 3-(Naphthalen-1-yl)prop-2-enal (CAS No. 113388-92-4) stands at the intersection of multiple high-growth fields. Its adaptability across drug discovery, sustainable agriculture, and advanced materials ensures enduring scientific and commercial value. With ongoing innovations in green chemistry and nanotechnology, this compound will likely remain a focal point in answering search trends like "multifunctional chemical intermediates" and "naphthalene derivatives applications" for years to come.
113388-92-4 (3-(naphthalen-1-yl)prop-2-enal) 関連製品
- 38982-12-6(3-(9-Anthryl)acrylaldehyde)
- 899973-27-4(methyl 4-{5-amino-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)
- 115909-59-6(6-oxo-2-Piperidineacetic acid methyl ester)
- 2098058-72-9(2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride)
- 1062122-60-4(seco-Temsirolimus)
- 946268-54-8(4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
- 1986550-41-7(1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide)
- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)
- 2229316-22-5(3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
- 2172050-99-4(2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)



